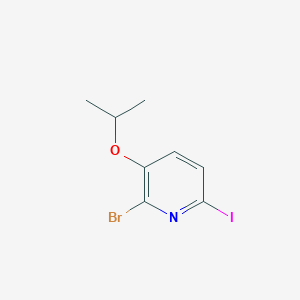
2-Bromo-6-iodo-3-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-iodo-3-(1-methylethoxy)pyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and iodine atoms at the 2 and 6 positions, respectively, and a 1-methylethoxy group at the 3 position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine can be achieved through a multi-step process involving the functionalization of a pyridine ring. One common method involves the following steps:
Starting Material: The synthesis begins with a suitably substituted pyridine derivative.
Etherification: The 1-methylethoxy group can be introduced at the 3-position through an etherification reaction using an appropriate alkylating agent, such as isopropyl alcohol, in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions: 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups.
科学的研究の応用
Chemistry: 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s halogenated structure makes it a potential candidate for drug discovery and development. It can be used to synthesize bioactive molecules that target specific biological pathways.
Industry: In the chemical industry, 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with desirable properties for various applications.
作用機序
The mechanism of action of 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target.
類似化合物との比較
- 2-Bromo-6-iodo-3-methoxypyridine
- 2-Bromo-5-iodopyridin-3-amine
- 3-Bromo-2,6-diiodo-5-methoxypyridine
Comparison: 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine is unique due to the presence of the 1-methylethoxy group at the 3-position, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility and stability, making it suitable for specific applications.
特性
分子式 |
C8H9BrINO |
|---|---|
分子量 |
341.97 g/mol |
IUPAC名 |
2-bromo-6-iodo-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9BrINO/c1-5(2)12-6-3-4-7(10)11-8(6)9/h3-5H,1-2H3 |
InChIキー |
JYEVBOIWTFEXGK-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(N=C(C=C1)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


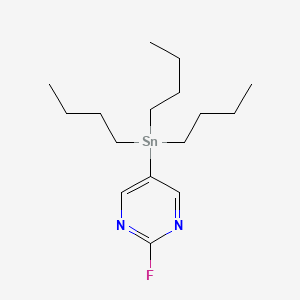
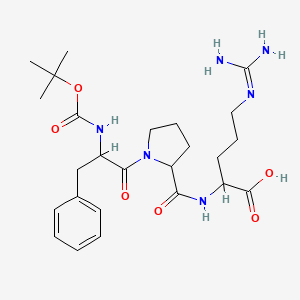
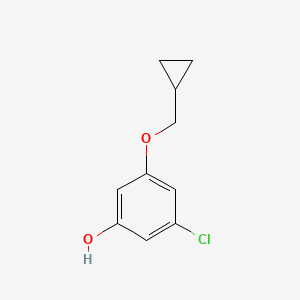
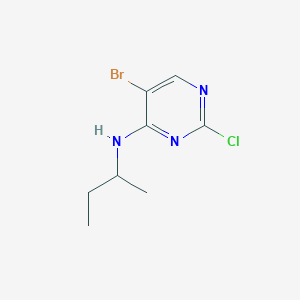
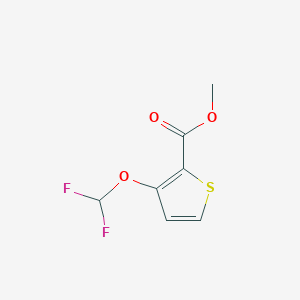

![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)
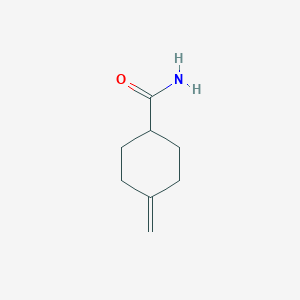

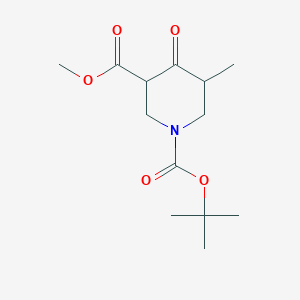
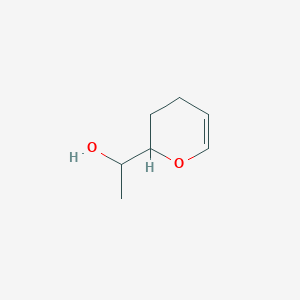
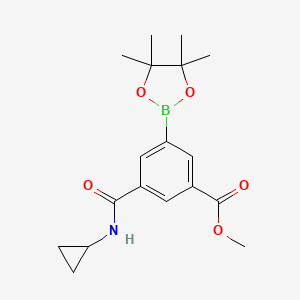
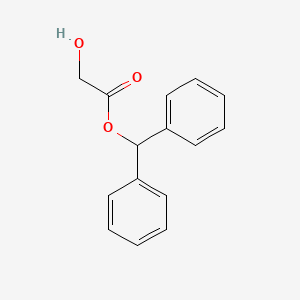
![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
